molecular formula C17H16F3NO5S2 B2646851 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 1797176-99-8

3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2646851
CAS No.: 1797176-99-8
M. Wt: 435.43
InChI Key: QIJUCNDJRPKALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a complex organic compound that features both methoxybenzenesulfonyl and trifluoromethylbenzenesulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 2-Trifluoromethylbenzenesulfonyl chloride
  • Trifluoromethyl amines

Uniqueness

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to the presence of both methoxybenzenesulfonyl and trifluoromethylbenzenesulfonyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S2/c1-26-12-6-8-13(9-7-12)27(22,23)14-10-21(11-14)28(24,25)16-5-3-2-4-15(16)17(18,19)20/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJUCNDJRPKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.